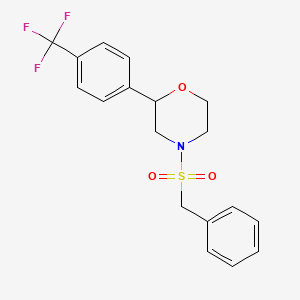

4-(Benzylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

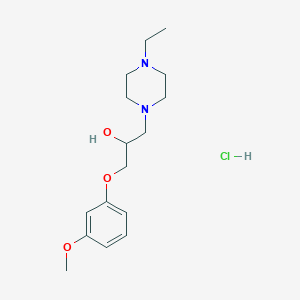

The compound “4-(Benzylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals. The molecule also contains a trifluoromethyl group attached to a phenyl ring, which can greatly influence the molecule’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the morpholine ring, the benzylsulfonyl group, and the 4-(trifluoromethyl)phenyl group .Chemical Reactions Analysis

The trifluoromethyl group is known to be a strong electron-withdrawing group, which can greatly influence the reactivity of the molecule . The morpholine ring and the benzylsulfonyl group would also influence the molecule’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the trifluoromethyl, benzylsulfonyl, and morpholine groups .Applications De Recherche Scientifique

Antimicrobial Activity Modulation

The compound 4-(Phenylsulfonyl) morpholine, similar in structure to 4-(Benzylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine, has been studied for its antimicrobial properties, particularly in the modulation of antibiotic activity against multidrug-resistant strains. This research found significant modulating activity when combined with amikacin against Pseudomonas aeruginosa, suggesting a potential application in enhancing antibiotic efficacy against resistant microbial strains (Oliveira et al., 2015).

Carbonic Anhydrase Inhibition

Another study focused on aromatic sulfonamide derivatives, including those with morpholine groups, as inhibitors of carbonic anhydrase isoenzymes. These compounds, particularly 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and related molecules, showed nanomolar inhibitory concentration levels against multiple carbonic anhydrase isoenzymes, indicating their potential in treating conditions related to these enzymes (Supuran et al., 2013).

Green Electrochemical Synthesis

The electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines, which are structurally related to the compound , was explored as a green, one-pot procedure. This method's significance lies in its environmentally friendly approach, indicating a potential application in sustainable chemical synthesis practices (Nematollahi & Esmaili, 2010).

Sulfurane Intermediate Formation in Alkyl Transfer Reactions

Research into the kinetics of reactions involving sulfonium centers with morpholine revealed insights into the formation of hypervalent intermediates. Such studies provide a deeper understanding of reaction mechanisms involving sulfonamide derivatives, potentially guiding the design of new chemical reactions and compounds (Young & Ruekberg, 1989).

Orientations Futures

Propriétés

IUPAC Name |

4-benzylsulfonyl-2-[4-(trifluoromethyl)phenyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO3S/c19-18(20,21)16-8-6-15(7-9-16)17-12-22(10-11-25-17)26(23,24)13-14-4-2-1-3-5-14/h1-9,17H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVHDRXSWSXTPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1S(=O)(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2929524.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929528.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2929530.png)

![2-(4-Bromophenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2929536.png)

![N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide](/img/structure/B2929537.png)

![2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide](/img/structure/B2929540.png)